molecular formula C36H56O6 B1684568 Bevirimat CAS No. 174022-42-5

Bevirimat

Cat. No.: B1684568
CAS No.: 174022-42-5
M. Wt: 584.8 g/mol
InChI Key: YJEJKUQEXFSVCJ-WRFMNRASSA-N
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Mechanism of Action

Target of Action

Bevirimat, also known as PA-457 or YK-FH312, primarily targets the gag-pol polyprotein . This protein is essential for the assembly and budding of virion particles, which are the infectious forms of the HIV virus .

Mode of Action

This compound has a unique mechanism of action. It specifically inhibits the cleavage of spacer peptide 1 (SP1) from the C-terminus of the capsid, which results in defective core condensation . More specifically, this compound binds at the SP1/capsid junction, preventing cleavage by the HIV protease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the processing of the gag-pol polyprotein . By inhibiting the cleavage of SP1 from the capsid, this compound prevents the maturation of the HIV virus. This results in the production of immature, non-infectious virus particles .

Pharmacokinetics

This compound demonstrates a consistent pharmacokinetic profile. The mean terminal elimination half-life of this compound ranges from 56.3 to 69.5 hours , and the mean clearance ranges from 173.9 to 185.8 mL/hour . This compound is primarily eliminated by hepatic glucuronidation and hepatobiliary excretion . There is minimal renal elimination, with less than 1% of the administered dose appearing in the urine .

Result of Action

The molecular and cellular effects of this compound’s action result in the production of immature, non-infectious HIV virus particles . By preventing the maturation of the HIV virus, this compound inhibits the replication of both wild-type and drug-resistant HIV-1 isolates .

Biochemical Analysis

Biochemical Properties

Bevirimat targets the protein gag-pol polyprotein . It has a novel mechanism of action, specifically inhibiting cleavage of spacer peptide 1 (SP1) from the C-terminus of capsid which results in defective core condensation . Specifically, this compound binds at the SP1/capsid junction, preventing cleavage by HIV protease .

Cellular Effects

This compound enters a growing virus particle as it buds from an infected cell and binds to the Gag polypeptide at the CA/SP1 cleavage site . This prevents the protease enzyme from cleaving CA-SP1, thereby inhibiting HIV replication .

Molecular Mechanism

This compound exerts its effects at the molecular level by specifically inhibiting cleavage of the capsid protein (CA) from the SP1 spacer protein . This results in defective core condensation . This compound binds at the SP1/capsid junction, preventing cleavage by HIV protease .

Temporal Effects in Laboratory Settings

This compound shows dose-proportional pharmacokinetics during repeated dosing for 10 days . Its accumulation is approximately 4-fold greater on day 10 compared with day 1 . Repeated dosing with this compound is well tolerated .

Dosage Effects in Animal Models

Oral administration of this compound to HIV-1-infected SCID-hu Thy/Liv mice reduced viral RNA and protected immature and mature T cells from virus-mediated depletion . This activity was observed at plasma concentrations that are achievable in humans after oral dosing .

Metabolic Pathways

This compound is primarily eliminated by hepatic glucuronidation and hepatobiliary excretion . There is minimal renal elimination, with less than 1% of the administered dose appearing in the urine .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the HIV Gag polyprotein within the cell, where it exerts its inhibitory effect .

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEJKUQEXFSVCJ-WRFMNRASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169749
Record name Bevirimat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bevirimat has a novel mechanism of action, specifically inhibiting cleavage of spacer peptide 1 (SP1) from the C-terminus of capsid which results in defective core condensation. Specifically, bevirimat binds at the SP1/capsid junction, preventing cleavage by HIV protease.
Record name Bevirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

174022-42-5
Record name Bevirimat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174022-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevirimat [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bevirimat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lup-20(29)-en-28-oic acid, 3-(3-carboxy-3-methyl-1-oxobutoxy)-, (3β)
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Record name BEVIRIMAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S125DW66N8
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Bevirimat?

A1: this compound is a first-in-class HIV-1 maturation inhibitor that disrupts the final step in the HIV-1 protease-mediated cleavage of the Gag polyprotein. [, , ] It specifically targets the cleavage between the capsid (CA) protein and spacer peptide 1 (SP1). [, , , , , ] This inhibition results in the release of immature, non-infectious viral particles. [, , , , , , , ]

Q2: How does this compound interact with its target?

A2: this compound binds to the six-helix bundle (6HB) formed by the CA-SP1 junction within the immature Gag lattice. [, , ] This binding prevents the HIV-1 protease from accessing the CA-SP1 cleavage site, thereby inhibiting maturation. [, ] Structural studies using MicroED revealed that a single this compound molecule stabilizes the 6HB through electrostatic interactions with its dimethylsuccinyl moiety and hydrophobic interactions with its pentacyclic triterpenoid ring. []

Q3: What are the downstream effects of this compound's interaction with Gag?

A3: By blocking CA-SP1 cleavage, this compound prevents the formation of mature, infectious virions. [, , , , , ] Cryo-electron tomography studies revealed that this compound-treated HIV-1 particles contain an incomplete shell of density resembling the immature Gag lattice, but lacking the innermost NC-related layer. [] This incomplete processing and altered conformation prevent the assembly of a mature capsid core, rendering the virions non-infectious. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C36H58O4, and its molecular weight is 554.86 g/mol. [, ]

Q5: How do structural modifications of this compound affect its activity against HIV-1?

A5: Studies have shown that modifications to the C-28 position of the this compound scaffold can significantly impact its antiviral activity. [, , , ] For instance, replacing the C-28 carboxyl group with alkyl amine moieties led to the development of derivatives with enhanced potency against both wild-type and this compound-resistant HIV-1 variants, including those with the SP1-V7A polymorphism. [] Additionally, incorporating privileged fragments like caffeic acid and piperazine at the C-28 position resulted in derivatives with improved activity against both wild-type HIV-1/NL4-3 and the this compound-resistant NL4-3/V370A strain. []

Q6: How does the natural polymorphism at SP1 residues 6-8 affect this compound's activity?

A6: Naturally occurring polymorphisms at SP1 residues 6-8 have been shown to significantly impact this compound's antiviral activity. [, , ] The SP1-V7A polymorphism, in particular, confers high-level resistance to this compound. [, , ] Other mutations at these residues, such as SP1-V7M and T8Δ, confer intermediate levels of resistance, while mutations like SP1-Q6A, -Q6H, and -T8A maintain this compound susceptibility. []

Q7: What is the pharmacokinetic profile of this compound?

A7: this compound is well absorbed after oral administration, with peak plasma concentrations achieved within 1–3 hours. [, , , ] It exhibits a long half-life of 58–80 hours, supporting once-daily dosing. [, , ] Elimination occurs primarily through hepatic glucuronidation and biliary excretion, with minimal renal elimination (<1% of the administered dose). [, ]

Q8: What are the known mechanisms of resistance to this compound?

A10: The primary mechanism of this compound resistance involves mutations at or near the CA-SP1 cleavage site within the Gag polyprotein. [, , , ] Six single amino acid substitutions have been identified to confer resistance: CA-H226Y, -L231F, and -L231M in CA, and SP1-A1V, -A3T, and -A3V in SP1. [, ] Notably, these mutations differ from those conferring resistance to other antiretroviral drugs like protease inhibitors, highlighting this compound's distinct mechanism of action. [, ]

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